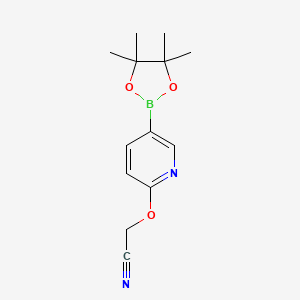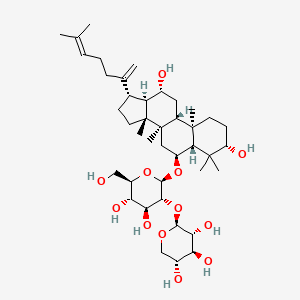![molecular formula C13H13BO3 B13412814 (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing hydroxyl groups. This property makes them valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with a biphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of boronic acids, including (3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted biphenyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid involves the formation of reversible covalent complexes with target molecules. This interaction is primarily driven by the boronic acid group’s ability to form tetravalent boronate complexes from its initial trigonal form. These complexes can inhibit enzyme activity or facilitate the detection of specific biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the biphenyl moiety.
4-Methoxy-3-methylphenylboronic acid: Contains a methoxy and methyl group but differs in the position of the substituents
Uniqueness
(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure, which provides additional stability and versatility in chemical reactions. This compound’s ability to form stable complexes with various molecules makes it particularly valuable in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H13BO3 |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
(2-methoxy-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
Clé InChI |
VCKUNEQCJKVBOW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)


![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)



![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
